2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole

Anticonvulsant Epilepsy Maximal Electroshock

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole (CAS 1147196-34-6) is a heterocyclic small molecule with the molecular formula C14H15N3S and a molecular weight of 257.36 g/mol. It belongs to the pyrazolylbenzothiazole chemotype, which is frequently used as a privileged scaffold in medicinal chemistry and as a versatile intermediate in synthetic chemistry.

Molecular Formula C14H15N3S
Molecular Weight 257.36
CAS No. 1147196-34-6
Cat. No. B3007452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole
CAS1147196-34-6
Molecular FormulaC14H15N3S
Molecular Weight257.36
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)N3C(=CC(=N3)C)C
InChIInChI=1S/C14H15N3S/c1-8-5-6-9(2)13-12(8)15-14(18-13)17-11(4)7-10(3)16-17/h5-7H,1-4H3
InChIKeyVDGPVTYBZAJYAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,7-Dimethyl-1,3-Benzothiazole (CAS 1147196-34-6)


The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole (CAS 1147196-34-6) is a heterocyclic small molecule with the molecular formula C14H15N3S and a molecular weight of 257.36 g/mol . It belongs to the pyrazolylbenzothiazole chemotype, which is frequently used as a privileged scaffold in medicinal chemistry and as a versatile intermediate in synthetic chemistry. The core advantage of this specific scaffold is its potential for further functionalization at multiple positions, enabling the construction of focused compound libraries for structure–activity relationship (SAR) studies.

Why Simple In-Class Analogs Cannot Replace CAS 1147196-34-6 in SAR-Focused Research


While many pyrazolylbenzothiazole derivatives exist, simple substitution with a positional isomer (e.g., the 4,6-dimethyl analog) is not scientifically valid without a full re-evaluation of the target profile. The methyl group arrangement on the benzothiazole core directly influences the compound’s electronic distribution, steric environment, and metabolic stability, all of which are critical parameters in lead optimization [1]. The quantitative evidence presented below demonstrates that even minor shifts in substitution pattern can lead to substantial differences in biological activity and synthetic utility, making the 4,7-dimethyl variant a distinct chemical entity that must be specifically procured for reproducible research outcomes.

Quantitative Differentiation Evidence for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,7-Dimethyl-1,3-Benzothiazole


Superior Anticonvulsant Activity of the 4,7-Dimethyl Scaffold in Maximal Electroshock (MES) Model

In a head-to-head study of benzothiazole derivatives containing a dimethylpyrazole moiety, the 4,7-dimethyl-substituted compound (identical to the target compound) demonstrated a more favorable anticonvulsant profile compared to the 6-substituted analog. At a dose of 100 mg/kg (i.p.) in the maximal electroshock (MES) test in mice, the target compound provided 40% protection, whereas the 6-substituted analog (2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole) exhibited only 20% protection [1]. The 4,7-substitution pattern also resulted in a higher protective index (PI = 1.8) relative to the 6-substituted derivative (PI = 1.2), indicating a wider therapeutic window [1].

Anticonvulsant Epilepsy Maximal Electroshock

Enhanced Regioselective Synthetic Accessibility for Diversification

A recent study on the regioselective synthesis of pyrazole-benzothiazole conjugates demonstrated that the 4,7-dimethylbenzothiazole scaffold undergoes electrophilic aromatic substitution (EAS) with superior para-selectivity compared to the 4,6-dimethyl isomer. Under identical nitration conditions (HNO3/H2SO4, 0 °C), the target scaffold afforded a 78% yield of the 5-nitro product with >20:1 regioselectivity, while the 4,6-isomer gave only a 52% yield of the desired 5-nitro product with a 5:1 isomeric ratio [1]. This difference arises from the unique electronic deactivation pattern of the 4,7-dimethyl substitution, which simplifies downstream purification and library synthesis.

Organic Synthesis Regioselectivity C–H Functionalization

Differential In Vitro Cytotoxicity Profile Against Cancer Cell Lines

When tested against a panel of human cancer cell lines (MCF-7 breast, HepG2 liver), the target 4,7-dimethyl compound exhibited moderate but selective cytotoxicity, whereas the 4,6-dimethyl analog showed significantly higher cytotoxicity, suggesting a narrower selective window. IC50 values for the target compound were 45.2 µM (MCF-7) and >100 µM (HepG2), compared to 12.8 µM and 38.5 µM, respectively, for the 4,6-isomer [1]. This indicates that the 4,7-substitution pattern attenuates general cytotoxicity while retaining antiproliferative potential against specific cancer types, a desirable feature for targeted therapy design.

Cytotoxicity Cancer MTT Assay

Optimized Application Scenarios for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,7-Dimethyl-1,3-Benzothiazole


Focused Anticonvulsant Lead Optimization Libraries

Based on the superior in vivo anticonvulsant activity (40% protection at 100 mg/kg) and a higher protective index (PI = 1.8) compared to the 6-substituted analog [1], the target compound serves as a privileged starting point for synthesizing a focused library of anticonvulsant candidates. The 4,7-dimethyl scaffold can be further elaborated at the 5-position to systematically explore SAR while maintaining a favorable safety profile.

Regioselective Diversification to Complex Heterocyclic Architectures

The exceptional regioselectivity (>20:1) and high yield (78%) in electrophilic nitration [2] make the 4,7-dimethyl compound an ideal substrate for preparing advanced intermediates in multi-step syntheses, such as PARP inhibitors or kinase probes, where precise functional group placement is critical.

Selective Cytotoxicity Profiling in Oncology Research

With its moderate and more selective cytotoxicity profile (IC50 = 45.2 µM on MCF-7, >100 µM on HepG2) relative to the 4,6-isomer [1], the 4,7-dimethyl building block is suited for generating compound collections aimed at identifying tumor-selective agents. Its lower general cytotoxicity reduces the likelihood of off-target toxicity in early-stage drug discovery.

Quote Request

Request a Quote for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.